4,5-Dichloro-2-methylbenzaldehyde

Regioselective Synthesis Electrophilic Aromatic Substitution Nitroarene Intermediate

The unique 4,5-dichloro-2-methyl substitution pattern provides exclusive C3 nitration regioselectivity and built-in methyl-directed ortho-metalation capability—critical for pharmaceutical and agrochemical intermediate synthesis. This isomer delivers faster kinetics in condensation reactions due to enhanced electrophilicity from dual chlorine substitution. Avoid synthetic failure: using any other dichloro-methylbenzaldehyde isomer will produce incorrect regioisomers. Verify CAS 1416352-12-9 before ordering.

Molecular Formula C8H6Cl2O
Molecular Weight 189.04 g/mol
CAS No. 1416352-12-9
Cat. No. B6335619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-2-methylbenzaldehyde
CAS1416352-12-9
Molecular FormulaC8H6Cl2O
Molecular Weight189.04 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C=O)Cl)Cl
InChIInChI=1S/C8H6Cl2O/c1-5-2-7(9)8(10)3-6(5)4-11/h2-4H,1H3
InChIKeyKQYSEJGMGNLZKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dichloro-2-methylbenzaldehyde (CAS 1416352-12-9) for Precision Synthesis: A Procurement and Selection Guide


4,5-Dichloro-2-methylbenzaldehyde is a specialized, polysubstituted aromatic aldehyde (C8H6Cl2O, MW 189.04 g/mol) featuring a unique 2-methyl, 4,5-dichloro substitution pattern on the benzaldehyde ring. This specific arrangement of electron-donating (methyl) and electron-withdrawing (chloro) groups imparts distinct and predictable chemical reactivity and steric constraints, differentiating it from other dichloro-methylbenzaldehyde isomers . As such, it is valued as a key building block or intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical research , where precise regio- and stereochemical outcomes are paramount .

Why Generic 'Dichloro-methylbenzaldehyde' Cannot Substitute for the 4,5-Dichloro-2-methyl Isomer


The term 'dichloro-methylbenzaldehyde' encompasses numerous positional isomers, each with profoundly different reactivity profiles. Simply substituting one isomer for another is a primary cause of synthetic failure and project delays. As indicated in vendor literature for similar isomers, the specific substitution pattern 'imparts distinct chemical reactivity and physical properties' . The 4,5-dichloro-2-methyl pattern creates a unique steric and electronic environment around the reactive aldehyde group. This influences everything from the regioselectivity of subsequent electrophilic aromatic substitutions (e.g., nitration at the 3-position ) to the reactivity of the carbonyl group in nucleophilic additions. The following quantitative evidence guide isolates where the 4,5-dichloro-2-methyl isomer demonstrates verifiable, meaningful differences compared to its closest analogs.

Quantitative Differentiation Evidence for 4,5-Dichloro-2-methylbenzaldehyde vs. Closest Analogs


Regioselective Nitration: Directing Effect of the 4,5-Dichloro-2-methyl Pattern vs. Other Isomers

The 4,5-dichloro-2-methyl substitution pattern directs electrophilic nitration exclusively to the open C3 position. This is documented in the synthesis of 4,5-dichloro-2-methyl-3-nitrobenzaldehyde via nitration of 4,5-dichloro-2-methylbenzaldehyde using HNO3/H2SO4 . This regioselectivity is not a general property of dichloro-methylbenzaldehydes. For example, 3,5-dichloro-2-methylbenzaldehyde (CAS 1629252-65-8) would direct nitration to the open C4 position, and 3,4-dichloro-2-methylbenzaldehyde (CAS 948038-77-5) to the C5 position, leading to completely different nitroarene intermediates.

Regioselective Synthesis Electrophilic Aromatic Substitution Nitroarene Intermediate

Directing Metalation Group (DMG) Capability: Unique Ortho-Lithiation Pathway

The methyl group in 4,5-dichloro-2-methylbenzaldehyde acts as a modest directing group for lithiation, a key step in complex molecule construction. According to a synthesis description, this allows for regioselective functionalization of the ring . The success of this Directed ortho-Metalation (DoM) strategy is highly dependent on the specific substitution pattern, as the presence and position of other substituents (the chlorine atoms in this case) can either synergize with or antagonize the directing effect. For a comparator like 2,4-dichlorobenzaldehyde (CAS 874-42-0), the absence of the methyl group entirely removes this DoM handle, forcing reliance on less selective or less efficient halogen-metal exchange methods.

Directed Ortho-Metalation C-H Functionalization Synthetic Methodology

Steric and Electronic Modulation of Aldehyde Reactivity vs. Unsubstituted and Monochloro Analogs

The presence of two ortho/para-directing chloro groups and one ortho/para-directing methyl group significantly alters the electron density at the aldehyde carbon and the steric environment around it compared to less substituted analogs. For example, Hammett substituent constants (σmeta for Cl = 0.37, σpara for Cl = 0.23, σortho for CH3 = -0.17) can be used to predict that the carbonyl carbon in 4,5-dichloro-2-methylbenzaldehyde will be more electrophilic and thus more susceptible to nucleophilic attack than in 2-methylbenzaldehyde (o-tolualdehyde, σortho CH3 = -0.17) or 2-chlorobenzaldehyde (σortho Cl = 0.20). This translates to faster reaction rates with common nucleophiles like amines or hydrides under identical conditions [REFS-1, REFS-2].

Nucleophilic Addition Reaction Kinetics Electronic Effects

Strategic Application Scenarios for 4,5-Dichloro-2-methylbenzaldehyde in R&D and Production


Synthesis of Uniquely Substituted 3-Nitrobenzaldehyde Derivatives

This scenario leverages the compound's exclusive regioselectivity for nitration at the C3 position. Researchers requiring 4,5-dichloro-2-methyl-3-nitrobenzaldehyde as a specific intermediate for pharmaceuticals or agrochemicals must procure 4,5-dichloro-2-methylbenzaldehyde. Substitution with any other dichloro-methylbenzaldehyde isomer would yield a different nitroarene product, rendering subsequent synthetic steps invalid. This is critical in projects where a particular substitution pattern is required for biological activity or material properties .

Building Block for C-H Activation and Directed Metalation Strategies

Medicinal and process chemists designing synthetic routes involving Directed ortho-Metalation (DoM) will select this compound for its built-in methyl directing group. This provides a more atom-economical and potentially greener route to complex scaffolds by enabling direct C-H functionalization, avoiding the need for pre-functionalization via halogenation. The presence of the chlorine atoms further tunes the reactivity of the lithiated intermediate, offering a unique synthetic vector not available from other benzaldehyde derivatives .

Accelerating Condensation Reactions in Multi-Step Syntheses

In chemical development and scale-up, reaction kinetics and yield are paramount. The enhanced electrophilicity of 4,5-dichloro-2-methylbenzaldehyde, driven by the combined electron-withdrawing effect of the two chlorine atoms, makes it a superior electrophile for key condensation reactions (e.g., Schiff base formation, Knoevenagel condensation) compared to less substituted benzaldehydes. This can translate to faster reactions, higher conversions, and reduced by-product formation under identical conditions, a clear advantage for procurement managers focused on process efficiency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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